molecular formula C3H3Cl5 B100383 1,1,2,2,3-Pentachloropropane CAS No. 16714-68-4

1,1,2,2,3-Pentachloropropane

Cat. No. B100383
CAS RN: 16714-68-4
M. Wt: 216.3 g/mol
InChI Key: IYFMQUDCYNWFTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2,2,3-Pentachloropropane (PCP) is a colorless, odorless, and highly toxic chemical compound that is widely used in various industrial applications, including as a solvent, degreaser, and pesticide. Despite its widespread use, PCP is known to be hazardous to human health and the environment. In

Mechanism Of Action

1,1,2,2,3-Pentachloropropane is known to act on the central nervous system (CNS) by binding to the gamma-aminobutyric acid (GABA) receptor and the N-methyl-D-aspartate (NMDA) receptor. It also inhibits the activity of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine (ACh). 1,1,2,2,3-Pentachloropropane's binding to the GABA receptor leads to the inhibition of neurotransmitter release, while its binding to the NMDA receptor leads to the inhibition of calcium influx into the neuron. These effects result in the disruption of normal brain function, leading to symptoms such as confusion, hallucinations, and seizures.

Biochemical And Physiological Effects

1,1,2,2,3-Pentachloropropane is known to cause a range of biochemical and physiological effects in humans and animals. These include liver and kidney damage, immune system suppression, reproductive toxicity, and developmental toxicity. 1,1,2,2,3-Pentachloropropane has also been shown to be carcinogenic in animal studies, although its carcinogenic potential in humans is still unclear.

Advantages And Limitations For Lab Experiments

1,1,2,2,3-Pentachloropropane has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, its extreme toxicity and potential for environmental contamination make it a challenging compound to work with. Special care must be taken when handling 1,1,2,2,3-Pentachloropropane, and appropriate safety measures must be implemented to prevent exposure to the compound.

Future Directions

Future research on 1,1,2,2,3-Pentachloropropane should focus on developing safer and more sustainable alternatives for its industrial applications. There is also a need for further studies on the toxicological properties of 1,1,2,2,3-Pentachloropropane, including its long-term effects on human health and the environment. Research on the mechanism of action of 1,1,2,2,3-Pentachloropropane could lead to the development of new treatments for CNS disorders, such as schizophrenia and epilepsy. Additionally, studies on the use of 1,1,2,2,3-Pentachloropropane as a reference material for analytical chemistry could help improve the accuracy and reliability of analytical methods for detecting and quantifying chlorinated compounds in environmental samples.
Conclusion:
In conclusion, 1,1,2,2,3-Pentachloropropane is a highly toxic chemical compound that is widely used in various industrial applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been examined in this paper. Further research is needed to fully understand the toxicological properties of 1,1,2,2,3-Pentachloropropane and to develop safer and more sustainable alternatives for its industrial applications.

Synthesis Methods

1,1,2,2,3-Pentachloropropane is synthesized by chlorination of propylene oxide using a mixture of chlorine and hydrogen chloride gas. The reaction is carried out at high temperature and pressure in the presence of a catalyst such as aluminum chloride or iron(III) chloride. The resulting product is purified by distillation and recrystallization to obtain pure 1,1,2,2,3-Pentachloropropane.

Scientific Research Applications

1,1,2,2,3-Pentachloropropane has been extensively studied for its toxicological properties and its potential use as a chemical warfare agent. It has been shown to be highly toxic to a wide range of organisms, including humans, animals, and plants. 1,1,2,2,3-Pentachloropropane has been used as a model compound for studying the toxicity of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and dioxins. 1,1,2,2,3-Pentachloropropane has also been used in various scientific research applications, including as a solvent for extracting lipids and proteins from biological samples, as a tracer in environmental studies, and as a reference material for analytical chemistry.

properties

CAS RN

16714-68-4

Product Name

1,1,2,2,3-Pentachloropropane

Molecular Formula

C3H3Cl5

Molecular Weight

216.3 g/mol

IUPAC Name

1,1,2,2,3-pentachloropropane

InChI

InChI=1S/C3H3Cl5/c4-1-3(7,8)2(5)6/h2H,1H2

InChI Key

IYFMQUDCYNWFTL-UHFFFAOYSA-N

SMILES

C(C(C(Cl)Cl)(Cl)Cl)Cl

Canonical SMILES

C(C(C(Cl)Cl)(Cl)Cl)Cl

Other CAS RN

16714-68-4

synonyms

1,1,2,2,3-pentachloropropane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.